molecular formula C23H24N4O4S B11277408 Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11277408
M. Wt: 452.5 g/mol
InChI Key: YCGVVVZPGBGXRC-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative featuring a tetrahydroquinazoline core substituted with a 4-benzylpiperazine moiety, a thioxo group at position 2, and a methyl ester at position 5. This compound is structurally distinct due to its hybrid pharmacophore, combining elements of piperazine (a common motif in bioactive molecules) and thioxo-quinazoline (associated with enzyme inhibition and anticancer activity). Its synthesis likely involves coupling of a piperazine intermediate with a thioxo-quinazoline precursor, as suggested by analogous methods in related compounds .

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H24N4O4S/c1-31-22(30)17-7-8-18-19(13-17)24-23(32)27(21(18)29)15-20(28)26-11-9-25(10-12-26)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,24,32)

InChI Key

YCGVVVZPGBGXRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, often using benzylpiperazine as a starting material.

    Final Coupling and Esterification: The final step involves coupling the intermediate with methyl chloroformate to form the ester group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon.

Scientific Research Applications

Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The tetrahydroquinazoline scaffold is shared among several pharmacologically active compounds. Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents Key Functional Differences
Target Compound Tetrahydroquinazoline 2-thioxo, 4-oxo, 7-methyl ester, 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl) Hybrid piperazine-thioxoquinazoline
4-Oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (Compound 33) Dihydroquinazoline 2-benzylthio, 4-oxo, 7-carboxylic acid Lack of piperazine; carboxylic acid vs. ester
Tert-butyl 4-(2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperazine-1-carboxylate (Compound 47) Dihydroquinazoline 2-chlorobenzylthio, 4-oxo, 7-piperazine carbonyl Chlorinated aryl vs. benzylpiperazine
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid Quinolone Fluoro, cyclopropyl, dual piperazine Quinolone core vs. quinazoline

Physicochemical Properties

Property Target Compound Compound 33 Compound 47
Molecular Weight ~500 (estimated) 381.05 547.05
Solubility Moderate (ester group) Low (carboxylic acid) Low (tert-butyl carbamate)
Melting Point Not reported 273°C (decomp.) Not reported

Biological Activity

Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, often referred to as F207-0322, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Weight 528.63 g/mol
Molecular Formula C29H28N4O4S
SMILES COC(c1ccc2C(N(C(Nc2c1)=S)c1ccc(CC(N2CCN(CC2)Cc2ccccc2)=O)cc1)=O)=O
LogP 3.4659
Hydrogen Bond Acceptors 10
Hydrogen Bond Donors 1
Polar Surface Area 67.542 Ų

The structure indicates the presence of a thioxo group and a piperazine moiety, which are significant for its biological activity.

The biological activity of F207-0322 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Potential against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical infections .
  • Anticancer Properties : Compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines through various pathways including the inhibition of specific kinases and modulation of signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of the compound exhibited significant activity against Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes .
  • Cytotoxicity in Cancer Cells : Research involving analogs of F207-0322 showed promising results in inducing cell death in multiple cancer cell lines, suggesting that the compound may serve as a lead for further anticancer drug development.

Pharmacological Profile

The pharmacological profile includes:

  • Absorption and Distribution : The logP value indicates moderate lipophilicity, suggesting good membrane permeability.
  • Toxicity Profile : Initial toxicity assessments indicate that while some derivatives show efficacy, they also exhibit cytotoxic effects at higher concentrations, necessitating further optimization for safety.

Research Findings

Recent studies have focused on optimizing the chemical structure to enhance biological activity while minimizing toxicity. Key findings include:

  • Modifications on the piperazine ring have been shown to increase binding affinity to target proteins.
  • The introduction of various substituents on the quinazoline core can significantly influence both efficacy and selectivity against specific biological targets.

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